molecular formula C22H23BrN2O3 B2751930 4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 378217-60-8

4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2751930
CAS No.: 378217-60-8
M. Wt: 443.341
InChI Key: QGBFRYXCKFYGNE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:

  • 4-(4-Bromobenzoyl) group: A strong electron-withdrawing substituent that enhances electrophilic reactivity and may improve binding affinity in target interactions.
  • 1-(3-(Dimethylamino)propyl) chain: A tertiary amine side chain that increases solubility in aqueous environments and may facilitate protonation under physiological conditions.
  • 5-Phenyl group: Provides hydrophobic bulk, influencing lipophilicity and membrane permeability.

While direct data on this compound (e.g., melting point, yield) are unavailable in the provided evidence, structural analogs and their properties (see below) offer insights into its likely behavior .

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-24(2)13-6-14-25-19(15-7-4-3-5-8-15)18(21(27)22(25)28)20(26)16-9-11-17(23)12-10-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZOSDAWZXTKBQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a pyrrolidine core structure. Its unique molecular composition, characterized by the presence of a bromobenzoyl moiety, a dimethylamino group, and a hydroxy group, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of 4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is C19H22BrN2O3. The structural features contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one exhibit various biological activities, including:

  • Antibacterial Activity : Compounds in the pyrrolidine class have shown promise as inhibitors of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. For instance, derivatives have been identified as novel inhibitors against multidrug-resistant strains of bacteria .
  • Cytotoxicity : Initial studies suggest varying levels of cytotoxicity among related compounds. While some demonstrate significant antibacterial properties without cytotoxic effects, others may exhibit higher toxicity at certain concentrations .

The mechanism of action for 4-(4-bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is likely linked to its ability to interact with specific biological targets. For example, the hydroxyl group at position 3 plays a crucial role in recognizing and interacting with PBPs, enhancing the compound's antibacterial efficacy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and activities:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-oneChlorine substituent instead of bromineSimilar enzyme inhibition
4-(bromobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-methyl-1H-pyrrol-2(5H)-oneMethyl instead of phenylPotentially lower cytotoxicity
4-(iodobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyldihydropyrroleIodine substituentEnhanced reactivity due to iodine

Study on Antibacterial Efficacy

A study conducted on pyrrolidine derivatives demonstrated that specific modifications in structure significantly impacted their inhibitory effects against PBPs. For instance, compounds with bulky groups showed enhanced inhibition due to favorable hydrophobic interactions within the active site of the target enzyme .

Cytotoxicity Assessment

Another investigation evaluated the cytotoxic potential of various pyrrolidine derivatives on eukaryotic cell lines. The results indicated that while some compounds exhibited promising antibacterial activity, they also displayed significant cytotoxic effects at higher concentrations. This highlights the necessity for careful optimization when developing these compounds for therapeutic use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs, highlighting variations in substituents and their impacts:

Compound Name R4 (Aroyl Group) R5 (Aryl Group) Molecular Weight Notable Properties Reference
Target Compound 4-Bromobenzoyl Phenyl ~457.3 (calc.) Expected high lipophilicity (logP ~3.5)
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 4-Chlorobenzoyl 4-Methoxyphenyl 428.91 Reduced electron withdrawal vs. bromo; enhanced solubility from methoxy
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl Ethoxy group increases steric bulk; fluorophenyl enhances metabolic stability
5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one 3-Methyl-4-propoxybenzoyl 4-Bromophenyl Morpholinyl side chain improves solubility; propoxy group modulates logP
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one 4-Methylbenzoyl 3-Trifluoromethylphenyl 420.16 Trifluoromethyl enhances electronegativity; low yield (9%)
1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one 2,4-Dimethylthiazole-5-carbonyl Phenyl Thiazole ring introduces π-π stacking potential; dimethylamino enhances solubility

Key Observations

Aroyl Group Modifications: Bromobenzoyl (target) vs. chlorobenzoyl : Bromine’s higher atomic polarizability may strengthen van der Waals interactions in biological targets compared to chlorine.

Aryl Group at Position 5 :

  • Fluorophenyl (e.g., 4-fluorophenyl ) reduces metabolic degradation via cytochrome P450 enzymes.
  • Methoxyphenyl increases solubility but may reduce membrane permeability due to polarity.

Side Chain Variations: Morpholinylpropyl vs. dimethylaminopropyl (target): Morpholine’s oxygen atom offers additional hydrogen-bonding sites, while dimethylamino provides stronger basicity. Hydroxypropyl : Increases hydrophilicity but may reduce stability under acidic conditions.

Synthetic Yields :

  • Analogs with trifluoromethylphenyl groups (e.g., compound 25 ) show lower yields (9%), likely due to steric and electronic challenges during cyclization. Pyrazoline derivatives achieve higher yields (80–84%), suggesting more efficient synthetic pathways.

Research Findings and Implications

  • Biological Activity : Sulfonamide-containing analogs (e.g., compounds 17–18 ) exhibit enhanced enzyme inhibitory activity, suggesting that the target compound’s bromobenzoyl group could be optimized for similar applications.
  • Solubility-Bioavailability Trade-offs: The dimethylaminopropyl chain in the target compound balances solubility and lipophilicity, whereas morpholinylpropyl or hydroxypropyl substituents prioritize solubility at the expense of logP.
  • Thermal Stability : Melting points for analogs range from 129–207°C , correlating with crystallinity influenced by substituent symmetry and hydrogen-bonding capacity.

Preparation Methods

Condensation of Primary Amines with 2,5-Dimethoxytetrahydrofuran (DMT)

A widely adopted method involves reacting primary amines with DMT in acidic media to form 1-substituted pyrrol-2(5H)-ones. For the target compound:

  • Step 1 : 3-(Dimethylamino)propylamine is condensed with DMT in acetic acid/pyridine (AcOH/pyr) to yield 1-(3-(dimethylamino)propyl)-1H-pyrrol-2(5H)-one.
  • Yield : ~60–70% based on analogous syntheses.

Acylation at Position 4

The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :

  • Reagents : 4-Bromobenzoyl chloride, AlCl₃ (Lewis acid), dry dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 12–24 hours under inert atmosphere.
  • Yield : 45–55% (observed in comparable acylation reactions).

Functionalization at Position 5

The phenyl group is incorporated through Mannich-type reactions or Palladium-catalyzed cross-coupling :

Aldehyde Condensation

  • Substrate : 5-Unsubstituted pyrrol-2(5H)-one intermediate.
  • Reagents : Benzaldehyde, n-BuLi/THF for deprotonation.
  • Mechanism : Nucleophilic addition followed by dehydration.
  • Yield : 32–54% (similar to reported protocols).

Optimization of the 3-Hydroxy Group

The hydroxyl group at position 3 arises from tautomerization or controlled oxidation :

  • Tautomerization : The keto-enol equilibrium is stabilized by intramolecular hydrogen bonding.
  • Oxidation : MnO₂ or TEMPO/NaClO in DCM selectively oxidizes the C3 position without over-oxidizing the pyrrole ring.

Critical Challenges and Mitigation Strategies

Regioselectivity in Acylation

The electrophilic 4-position competes with the 3-hydroxy group for acylation.

  • Solution : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to acylation, followed by deprotection with TBAF.

Steric Hindrance from the 3-(Dimethylamino)propyl Chain

Bulky substituents at position 1 hinder reactions at positions 4 and 5.

  • Mitigation : Use polar aprotic solvents (DMF, DMSO) to improve solubility and reaction kinetics.

Sensitivity to Oxidation

The pyrrole ring and tertiary amine are prone to oxidative degradation.

  • Precaution : Conduct reactions under nitrogen/argon and avoid strong oxidizing agents.

Comparative Analysis of Synthetic Pathways

Step Method A (Condensation) Method B (Cross-Coupling)
Starting Material DMT + Amine 5-Bromo-pyrrolone
Key Reagents AcOH/pyr Pd(PPh₃)₄, PhB(OH)₂
Yield 60–70% 40–60%
Purity (HPLC) ≥95% ≥90%
Scalability High Moderate

Industrial-Scale Considerations

  • Cost Efficiency : Method A is preferred due to lower catalyst costs and higher yields.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Q & A

Q. Key Reaction Conditions :

  • Temperature : 60–80°C for cyclization steps; room temperature for acylation.
  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for polar intermediates; methanol for recrystallization.
  • Catalysts : Sodium hydride (NaH) for deprotonation; Lewis acids (e.g., AlCl₃) for acylation .

Basic Question: How is the compound characterized, and what analytical techniques validate its purity?

Methodological Answer:
Primary Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the hydroxy proton at δ 12–14 ppm (¹H NMR) and carbonyl carbons at δ 165–175 ppm (¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns (mobile phase: acetonitrile/water) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., molecular ion [M+H]+) validates molecular formula .

Q. Experimental Design :

  • Parallel Synthesis : Prepare analogs with systematic substituent changes (e.g., halogen, methoxy, alkyl).
  • Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry .

Advanced Question: How to resolve contradictions in reported yields or spectral data across studies?

Methodological Answer:
Root Causes of Discrepancies :

  • Reaction Scalability : Small-scale syntheses (<1 mmol) may report higher yields (e.g., 60–70%) than large-scale (>10 mmol, 30–40%) due to inefficient mixing or heat transfer .
  • Spectral Artifacts : Impurities (e.g., residual solvents) skew NMR shifts. Use deuterated solvents and 2D NMR (COSY, HSQC) for unambiguous assignments .

Case Study :
In analogs with 3-chlorophenyl groups, yields varied from 9% (small-scale) to 47% (optimized conditions) due to reaction time adjustments (3 vs. 24 hours) .

Advanced Question: What computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:
In Silico Tools :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is reactive toward nucleophiles .
  • Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., COX-2, HIV protease) using crystal structures from the PDB .

Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Basic Question: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the pyrrolone ring.
  • Decomposition Pathways : Exposure to moisture or light degrades the hydroxy group; monitor via TLC (Rf shift) or HPLC .

Advanced Question: How to optimize enantioselective synthesis for chiral analogs?

Methodological Answer:
Chiral Catalysts :

  • Organocatalysts : Proline derivatives induce asymmetry during cyclization (e.g., 70–80% ee).
  • Metal Catalysts : Ru-BINAP complexes for hydrogenation of ketone intermediates .

Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity .

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